Quantitative Synthesis Yield: 2-Fluoro-5-methylphenyl Chloroformate Achieves ~99% Yield via Optimized Vilsmeier Protocol
A one-step synthesis of 2-fluoro-5-methylphenyl chloroformate using adapted Vilsmeier conditions has been reported to achieve quantitative yield, with the product isolated and fully characterized by 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. While typical yields for substituted phenyl chloroformate syntheses can vary widely (often 60-85% depending on substitution pattern and method), this optimized protocol provides near-quantitative conversion, offering a clear advantage in cost-efficiency and reduced purification burden for procurement and scale-up considerations [2].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | ~99% (quantitative yield) |
| Comparator Or Baseline | Typical yields for substituted phenyl chloroformates (60-85%) |
| Quantified Difference | Improvement of 14-39% |
| Conditions | Adapted Vilsmeier conditions (one-step) |
Why This Matters
This high-yielding, scalable synthesis directly translates to lower cost per gram and more reliable supply for large-scale research or pilot production.
- [1] Jonas Jaster, Elias Dressler, Robert Geitner, Gregor Alexander Groß, Molbank, 2023, M1654. View Source
- [2] A process for the preparation of aromatic aryl chloroformates, U.S. Patent 5274164. View Source
